
D-Alanyl-O-octadecanoyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids D-alanine and L-serine with an octadecanoyl (stearoyl) fatty acid chain. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in biochemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or benzyl groups.
Acylation: The protected L-serine is then acylated with octadecanoyl chloride in the presence of a base like triethylamine to form the octadecanoyl-L-serine intermediate.
Deprotection: The protecting groups are removed under acidic or hydrogenolytic conditions to yield the free octadecanoyl-L-serine.
Coupling with D-Alanine: The final step involves coupling D-alanine with the octadecanoyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group of the fatty acid chain, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino acid residues, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
D-Alanyl-O-octadecanoyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide-lipid interactions and membrane dynamics.
Biology: Investigated for its role in modulating cell membrane properties and signaling pathways.
Industry: Utilized in the development of novel biomaterials and surfactants.
Wirkmechanismus
The mechanism of action of D-Alanyl-O-octadecanoyl-L-serine involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
D-Alanyl-L-serine: Lacks the octadecanoyl chain, making it less hydrophobic and less effective in modulating membrane properties.
L-Alanyl-O-octadecanoyl-L-serine: Contains L-alanine instead of D-alanine, which may affect its interaction with biological systems due to stereochemical differences.
D-Alanyl-O-octadecanoyl-D-serine: Contains D-serine instead of L-serine, which may alter its biological activity and interactions.
Uniqueness: D-Alanyl-O-octadecanoyl-L-serine is unique due to its specific combination of D-alanine, L-serine, and an octadecanoyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in interacting with cell membranes and modulating their properties.
Eigenschaften
CAS-Nummer |
921933-93-9 |
|---|---|
Molekularformel |
C24H46N2O5 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21+/m1/s1 |
InChI-Schlüssel |
GGSJDBBQXAUZNA-RTWAWAEBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)

![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
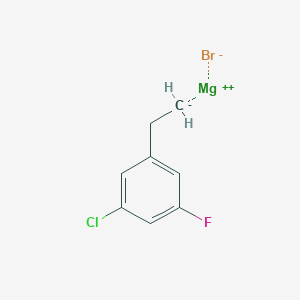
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
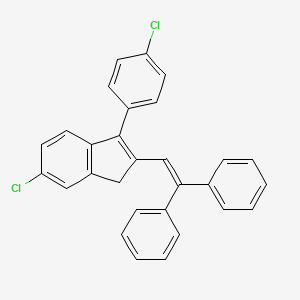
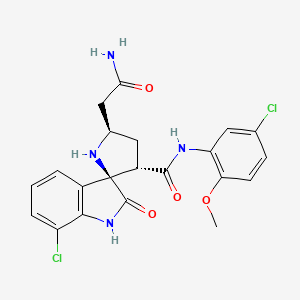
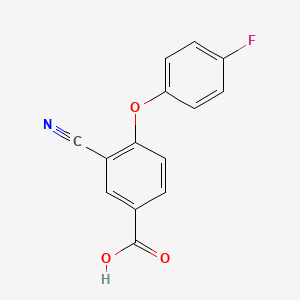
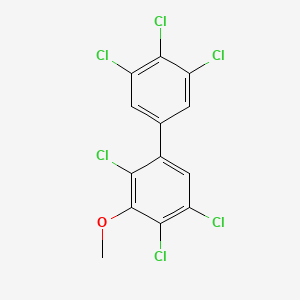
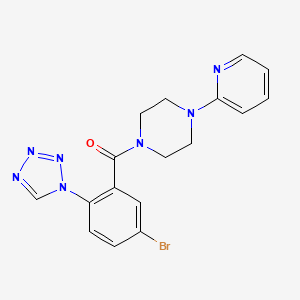
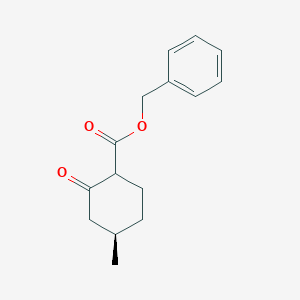

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)
